molecular formula C11H15F2N B13301622 N-(2,2-dimethylpropyl)-2,5-difluoroaniline

N-(2,2-dimethylpropyl)-2,5-difluoroaniline

Cat. No.: B13301622
M. Wt: 199.24 g/mol
InChI Key: RGADXJCJRPOKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethylpropyl)-2,5-difluoroaniline is an organic compound characterized by the presence of a difluoroaniline moiety attached to a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with 2,2-dimethylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The difluoroaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2,5-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Uniqueness

N-(2,2-dimethylpropyl)-2,5-difluoroaniline is unique due to the presence of both the difluoroaniline and 2,2-dimethylpropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,5-difluoroaniline

InChI

InChI=1S/C11H15F2N/c1-11(2,3)7-14-10-6-8(12)4-5-9(10)13/h4-6,14H,7H2,1-3H3

InChI Key

RGADXJCJRPOKGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.